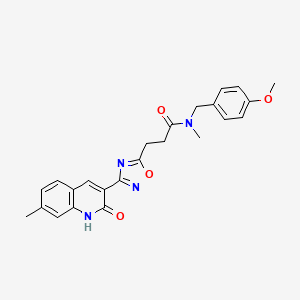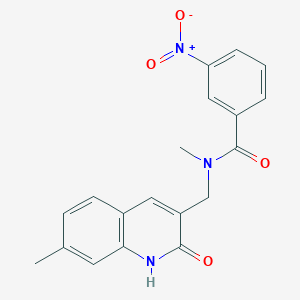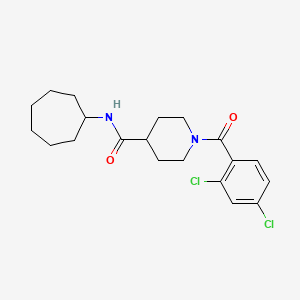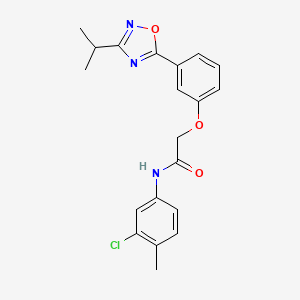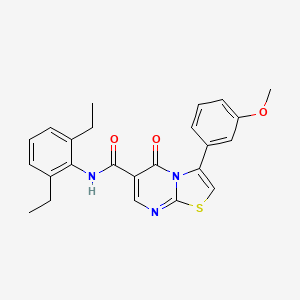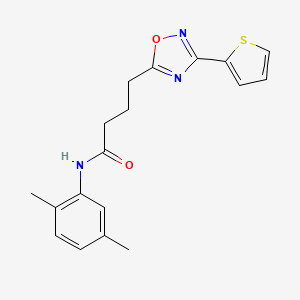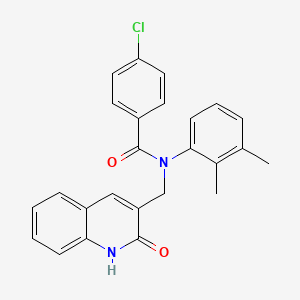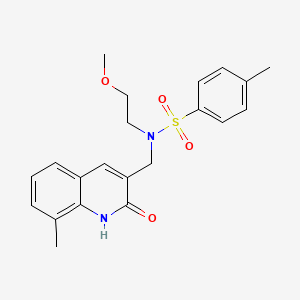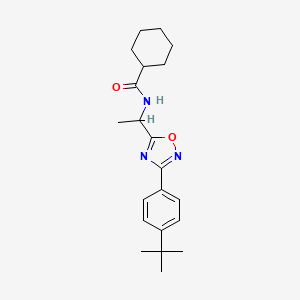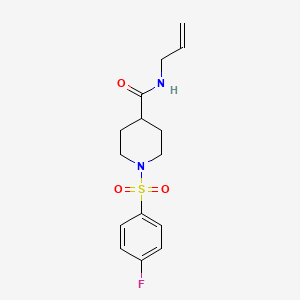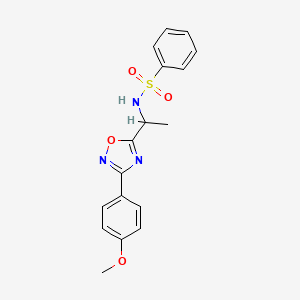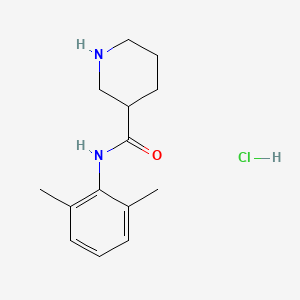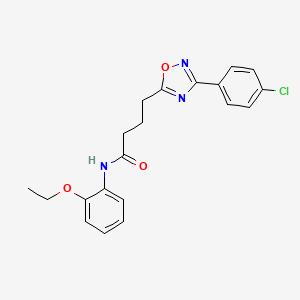
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in the scientific literature. This compound has gained attention due to its unique molecular structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and receptors play a role in inflammation and tumor growth, making compound X a potential anti-inflammatory and anti-tumor agent.
Biochemical and Physiological Effects:
Studies have shown that compound X has anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, as well as reduce the growth and proliferation of tumor cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its potential biological activity. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential target for drug development. Additionally, its unique molecular structure makes it a valuable tool for studying the mechanisms of enzyme and receptor inhibition.
One limitation of using compound X in lab experiments is its potential toxicity. Studies have shown that it has cytotoxic effects on certain cell lines, indicating that it may not be suitable for all types of experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is its potential use in drug development. Its unique molecular structure and potential biological activity make it a promising target for the development of new anti-inflammatory and anti-tumor drugs.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how compound X inhibits the activity of certain enzymes and receptors, which may lead to the development of new drugs with similar mechanisms of action.
Finally, future research could explore the potential applications of compound X in other areas of research, such as neurobiology and immunology. Its unique molecular structure and potential biological activity make it a valuable tool for studying a wide range of biological processes.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-3-oxobutanoate, followed by the addition of 2-ethoxyphenylboronic acid and sodium carbonate. The resulting product is then treated with thionyl chloride and 1,2,4-oxadiazole to produce compound X. The synthesis of compound X has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Compound X has potential applications in scientific research due to its unique molecular structure and potential biological activity. Studies have shown that compound X has anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential target for drug development.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-7-4-3-6-16(17)22-18(25)8-5-9-19-23-20(24-27-19)14-10-12-15(21)13-11-14/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOBDDHXIZBNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

